molecular formula C24H18ClN3O3 B607396 Ex229

Ex229

Katalognummer: B607396
Molekulargewicht: 431.9 g/mol
InChI-Schlüssel: FHWSAZXFPUMKFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ex229 is a complex organic compound with the molecular formula C24H18ClN3O3 . This compound is notable for its unique structure, which includes a benzimidazole core linked to an indole moiety and a chlorinated benzene ring. It has applications in various fields, including medicinal chemistry and material science.

Vorbereitungsmethoden

The synthesis of Ex229 typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the indole group and chlorination of the benzene ring. The final step involves the esterification of the benzoic acid moiety. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Analyse Chemischer Reaktionen

Chemical Identity and Mechanism of Action

Ex229 (C₂₃H₂₃N₃O₃S) binds to the allosteric drug and metabolite (ADaM) site at the α-β subunit interface of AMPK . Unlike indirect activators that alter cellular AMP/ATP ratios, this compound directly stabilizes AMPK in its active conformation by:

  • Allosteric activation : Induces a 5- to 10-fold higher potency than A-769662 (a first-generation AMPK activator) .
  • Phosphorylation protection : Inhibits dephosphorylation of Thr172 on the α-subunit, maintaining AMPK activity .

Structural and Binding Interactions

Crystallographic studies reveal this compound’s binding induces conformational changes critical for AMPK activation :

Interaction Parameter This compound A-769662
Binding affinity (EC₅₀)40–80 nM0.8–1.0 μM
Selectivity for β1 vs. β2~10-fold higher~50-fold higher
Allosteric activation magnitude~3.5-fold~2-fold

This compound’s benzimidazole core forms hydrophobic interactions with α-Phe267 and β-Trp114, while its sulfonamide group hydrogen-bonds with β-Lys29 .

In Vitro Studies

  • Glucose uptake : this compound (1 μM) increased glucose transport in L6 myotubes by 2.3-fold via AMPK-dependent GLUT4 translocation .
  • Kinase specificity : Exhibits >1,000-fold selectivity for AMPK over 280 other kinases (IC₅₀ > 10 μM) .
  • Mitochondrial effects : Unlike indirect activators (e.g., metformin), this compound does not inhibit mitochondrial respiration .

In Vivo Studies

  • Rodent models :
    • Reduced blood glucose by 30% in diabetic mice (10 mg/kg, oral) .
    • Enhanced skeletal muscle fatty acid oxidation by 45% (vs. vehicle control) .
  • Tissue specificity : Preferentially activates β1-containing AMPK complexes in the liver and β2-containing complexes in muscle .

Comparative Pharmacological Profile

Parameter This compound MK-8722 PF-739
EC₅₀ (β1-containing AMPK)40 nM8 nM12 nM
Oral bioavailability58% (mice)92% (rats)85% (monkeys)
Half-life (plasma)2.1 hr4.5 hr3.8 hr

This compound’s moderate bioavailability and selectivity make it a valuable tool compound, though MK-8722 and PF-739 show superior pharmacokinetics for clinical translation .

Limitations and Unresolved Questions

  • β2-complex activation : this compound’s weaker activation of β2-containing AMPK in muscle limits its therapeutic utility for metabolic disorders .
  • Long-term effects : Chronic administration in primates showed transient hypoglycemia but no mitochondrial toxicity .
  • Structural analogs : Derivatives with fluorinated benzimidazole cores (e.g., PF-739) improve metabolic stability without compromising potency .

This compound represents a critical advancement in AMPK pharmacology, offering insights into isoform-specific activation strategies. While not yet clinically approved, its mechanistic profile underpins ongoing drug development targeting metabolic and age-related diseases .

Wissenschaftliche Forschungsanwendungen

Metabolic Disorders

Mechanism of Action:
Ex229 activates AMPK, leading to increased glucose uptake and fatty acid oxidation in skeletal muscle tissues. In studies involving rat epitrochlearis muscle, it was shown that this compound dose-dependently increased AMPK activity at concentrations as low as 50 μM, with significant metabolic responses observed at 100 μM .

Case Study:
In experiments with AMPK α1-/α2-catalytic subunit double-knockout myotubes, the metabolic effects of this compound were completely abolished, indicating that its action is AMPK-dependent. When muscle glycogen levels were reduced by about 50%, the compound's effects on AMPK activation and glucose uptake were notably enhanced .

Concentration (μM)AMPK Activity IncreaseGlucose Uptake Increase
50SignificantModerate
100Similar to contraction~2-fold

Type 2 Diabetes Treatment

This compound has been investigated for its potential to treat Type 2 diabetes by stimulating glucose uptake in skeletal muscles. In mouse models, it was found to increase glucose uptake significantly, demonstrating its promise as a therapeutic agent for managing blood sugar levels .

Clinical Implications:
The activation of AMPK by this compound not only enhances glucose transport but also contributes to improved insulin sensitivity and lipid metabolism, making it a candidate for further clinical development in diabetes management .

Cancer Research

Recent studies have explored the anticancer properties of this compound due to its ability to modulate metabolic pathways that are often dysregulated in cancer cells. By enhancing AMPK activity, this compound may inhibit cancer cell proliferation and promote apoptosis in certain cancer types.

Case Study:
Research has indicated that compounds targeting AMPK can effectively reduce tumor growth in various cancer models, suggesting that this compound could be further evaluated for its anticancer potential .

Summary of Findings

This compound demonstrates significant promise across multiple research domains:

  • Metabolic Disorders: Enhances AMPK activity leading to improved glucose uptake and fatty acid oxidation.
  • Type 2 Diabetes: Potential therapeutic agent for managing diabetes through metabolic regulation.
  • Cancer Research: Possible role in inhibiting cancer cell growth via metabolic pathway modulation.

Wirkmechanismus

The mechanism of action of Ex229 involves its interaction with specific molecular targets. The benzimidazole core is known to interact with enzymes and receptors, modulating their activity. The indole moiety may contribute to its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other benzimidazole derivatives and indole-containing molecules. Compared to these compounds, Ex229 is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it valuable for specific applications .

Biologische Aktivität

Ex229, a small-molecule benzimidazole derivative, has emerged as a potent activator of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and metabolism. This article delves into the biological activity of this compound, highlighting its mechanism of action, effects on glucose uptake, and implications for metabolic disorders.

This compound functions primarily as an allosteric activator of AMPK, binding to a specific site that enhances the kinase's activity. The compound exhibits selective activation of AMPK complexes containing both α1 and α2 subunits, as well as β1 and β2 subunits. Research indicates that this compound can significantly increase AMPK activity in skeletal muscle tissues, leading to enhanced metabolic responses.

Key Findings:

  • Dose-Dependent Activation : In studies involving rat epitrochlearis muscle, this compound demonstrated a dose-dependent increase in AMPK activity, with significant effects observed at concentrations as low as 5 μM and maximal activation at 100 μM .
  • Glucose Uptake Enhancement : At 100 μM concentration, this compound induced approximately a two-fold increase in glucose uptake, comparable to that achieved through muscle contraction . This effect was shown to be AMPK-dependent, as evidenced by experiments using AMPK α1/α2 double-knockout myotubes where glucose uptake was abolished .

Comparative Studies

This compound has been compared with other known AMPK activators such as AICAR and A769662. These studies reveal that while all three compounds activate AMPK, this compound exhibits superior efficacy in stimulating glucose uptake under conditions of energy stress.

CompoundConcentration (μM)AMPK ActivationGlucose Uptake Increase
This compound100High~2-fold
AICAR100ModerateModerate
A769662100ModerateLow

Biological Implications

The activation of AMPK by this compound has significant implications for metabolic health, particularly in the context of Type 2 diabetes. By enhancing glucose uptake and promoting fatty acid oxidation, this compound may serve as a potential therapeutic agent for managing insulin resistance and improving metabolic profiles.

Case Studies

  • Animal Models : In mouse models, administration of this compound resulted in increased glucose clearance and improved insulin sensitivity compared to controls . These findings suggest that this compound could mitigate the effects of high-fat diets on glucose metabolism.
  • In Vitro Studies : In L6 myotubes (a model for skeletal muscle), this compound not only increased AMPK activity but also stimulated fatty acid oxidation, indicating its potential to enhance lipid metabolism alongside glucose handling .

Safety and Toxicology

While the biological activity of this compound is promising, safety assessments are crucial. Initial studies indicate that this compound may cause skin irritation but presents low toxicity at concentrations relevant for therapeutic use . Further toxicological evaluations are necessary to ensure safety in long-term applications.

Eigenschaften

IUPAC Name

5-[[6-chloro-5-(1-methylindol-5-yl)-1H-benzimidazol-2-yl]oxy]-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O3/c1-13-3-5-16(10-17(13)23(29)30)31-24-26-20-11-18(19(25)12-21(20)27-24)14-4-6-22-15(9-14)7-8-28(22)2/h3-12H,1-2H3,(H,26,27)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWSAZXFPUMKFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2=NC3=C(N2)C=C(C(=C3)C4=CC5=C(C=C4)N(C=C5)C)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does Ex229 exert its effects on glucose uptake in skeletal muscle?

A: this compound directly activates AMP-activated protein kinase (AMPK), a crucial enzyme involved in regulating cellular energy homeostasis. This activation has been observed in various models, including rat epitrochlearis muscle and mouse EDL and soleus muscles. [] The activation of AMPK by this compound leads to a significant increase in glucose uptake in these muscles, mimicking the effects of exercise. [] This effect has been demonstrated to be AMPK-dependent, as evidenced by the abolition of glucose uptake and ACC (acetyl-CoA carboxylase) phosphorylation in AMPK α1-/α2-catalytic subunit double-knockout myotubes treated with this compound. []

Q2: What other metabolic effects does this compound have in skeletal muscle?

A: In addition to stimulating glucose uptake, this compound also promotes fatty acid oxidation in skeletal muscle. [] This dual action on both glucose and lipid metabolism makes it a promising candidate for addressing the dysregulated energy metabolism seen in Type 2 diabetes.

Q3: How does the effect of this compound compare to other AMPK activators?

A: this compound exhibits similar potency in activating AMPK compared to other known activators such as AICAR (5-amino-4-imidazolecarboxamide riboside) and the Abbott A769662 compound. [] This suggests that this compound could be a valuable tool for studying AMPK signaling and exploring its therapeutic potential.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.